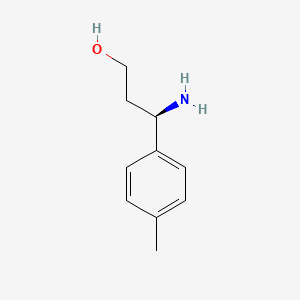
(R)-3-氨基-3-(对甲苯基)丙-1-醇
描述
(R)-3-Amino-3-(p-tolyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-3-(p-tolyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(p-tolyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
丙酸的合成
(R)-3-氨基-3-(对甲苯基)丙-1-醇: 可用作合成丙酸的起始原料。丙酸是一种重要的化学物质,广泛用作饲料、食品和制药行业的防腐剂。 它还被用于香料、除草剂和聚合物行业 。伯醇如(R)-3-氨基-3-(对甲苯基)丙-1-醇氧化成相应的羧酸是有机化学中的重要转化,这种化合物可能用于丙酸合成的绿色路线。
不对称合成
该化合物可以参与不对称合成过程。手性醇如(R)-3-氨基-3-(对甲苯基)丙-1-醇因其生物活性而被广泛应用于精细化学品、医药和农药领域。 它们可用作手性芳基烷基醇合成的中间体,手性芳基烷基醇是有机合成中的重要前体 .
催化
在催化方面,(R)-3-氨基-3-(对甲苯基)丙-1-醇可用于形成促进对映选择性反应的催化剂。 例如,它可以成为催化剂体系的一部分,促进芳基硼酸加成到脂肪醛,以优异的产率和对映选择性提供手性醇 .
绿色化学
最后,使用(R)-3-氨基-3-(对甲苯基)丙-1-醇符合绿色化学的原则。 它可以成为旨在最大限度地减少有害物质的使用和产生的过程的一部分,例如使用绿色路线合成丙酸 .
作用机制
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
For instance, it can participate in the oxidation process, where it interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
®-3-Amino-3-(p-tolyl)propan-1-ol may be involved in several biochemical pathways. One such pathway could be the oxidation of primary alcohols to the corresponding carboxylic acids . This process is one of the most important transformations in organic chemistry .
Pharmacokinetics
It’s known that the compound can be produced with high conversion and enantiomeric excess , which might influence its bioavailability.
Result of Action
The compound’s involvement in the oxidation process could lead to the production of various metabolites, which might have significant biological effects .
Action Environment
The action, efficacy, and stability of ®-3-Amino-3-(p-tolyl)propan-1-ol can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the presence of other substances, such as catalysts . Additionally, factors like temperature, pH, and solvent can also impact the compound’s stability and efficacy.
生化分析
Biochemical Properties
Enzymes such as transaminases and oxidoreductases are known to interact with ®-3-Amino-3-(p-tolyl)propan-1-ol. Transaminases facilitate the transfer of amino groups, while oxidoreductases are involved in oxidation-reduction reactions. The interactions between ®-3-Amino-3-(p-tolyl)propan-1-ol and these enzymes are crucial for its role in metabolic pathways and synthesis of other bioactive compounds .
Cellular Effects
In cellular metabolism, ®-3-Amino-3-(p-tolyl)propan-1-ol can alter the flux of metabolites, impacting energy production and biosynthetic pathways. Its effects on cell function are evident in changes to cellular growth, differentiation, and apoptosis .
Molecular Mechanism
Additionally, ®-3-Amino-3-(p-tolyl)propan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-3-(p-tolyl)propan-1-ol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that ®-3-Amino-3-(p-tolyl)propan-1-ol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ®-3-Amino-3-(p-tolyl)propan-1-ol vary with dosage in animal models. At low doses, the compound can enhance metabolic activity and improve physiological functions. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .
Metabolic Pathways
®-3-Amino-3-(p-tolyl)propan-1-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as transaminases and oxidoreductases, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s role in biosynthesis and energy production. The interactions with cofactors, such as pyridoxal phosphate, are crucial for its enzymatic transformations .
Transport and Distribution
The transport and distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol can influence its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
®-3-Amino-3-(p-tolyl)propan-1-ol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of ®-3-Amino-3-(p-tolyl)propan-1-ol is critical for its activity and function, as it determines the accessibility to its target enzymes and proteins .
属性
IUPAC Name |
(3R)-3-amino-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654214 | |
| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071436-36-6 | |
| Record name | (γR)-γ-Amino-4-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071436-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


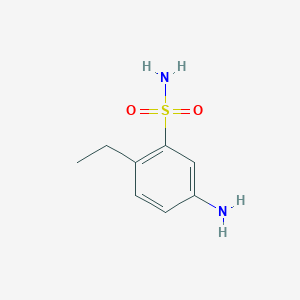
![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)
![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)
![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)
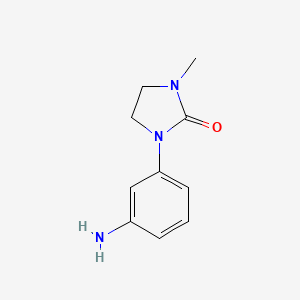
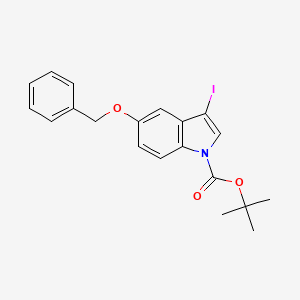
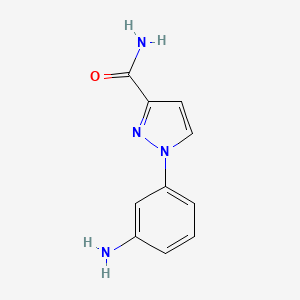
![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)
![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)


![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
